フルロゲストン酢酸

概要

科学的研究の応用

Flurogestone acetate has several scientific research applications:

作用機序

フルロゲストン酢酸は、標的組織のプロゲステロン受容体に結合することによってその効果を発揮します。この結合は受容体を活性化し、生殖過程を調節する遺伝子発現の変化につながります。 この化合物の分子標的には、プロゲステロン受容体と生殖ホルモンシグナル伝達経路に関与する他のタンパク質が含まれます。 .

生化学分析

Biochemical Properties

Flurogestone acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to progesterone receptors in target tissues, which leads to the activation of specific genes involved in reproductive processes . The interaction with progesterone receptors is essential for its function as a progestin, as it modulates the expression of genes that regulate the estrous cycle and maintain pregnancy . Additionally, flurogestone acetate can influence the activity of enzymes involved in steroid metabolism, further affecting its biochemical properties .

Cellular Effects

Flurogestone acetate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In reproductive tissues, flurogestone acetate promotes the proliferation and differentiation of endometrial cells, which is essential for the preparation of the uterus for implantation . It also affects the expression of genes involved in the synthesis of proteins necessary for maintaining pregnancy . Furthermore, flurogestone acetate can alter the activity of enzymes involved in lipid metabolism, impacting cellular energy production and storage .

Molecular Mechanism

The molecular mechanism of action of flurogestone acetate involves its binding to progesterone receptors, which are nuclear receptors that regulate gene expression . This interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes . Flurogestone acetate can also inhibit or activate enzymes involved in steroid metabolism, further influencing its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flurogestone acetate can change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that flurogestone acetate is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to flurogestone acetate can lead to changes in cellular function, such as altered gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of flurogestone acetate vary with different dosages in animal models. At low doses, flurogestone acetate effectively synchronizes estrus and supports pregnancy maintenance . At higher doses, it can cause adverse effects such as hormonal imbalances and reproductive toxicity . Studies have shown that there is a threshold dose beyond which the beneficial effects of flurogestone acetate are outweighed by its toxic effects . It is crucial to determine the optimal dosage to achieve the desired outcomes while minimizing adverse effects .

Metabolic Pathways

Flurogestone acetate is involved in several metabolic pathways, including those related to steroid metabolism . It interacts with enzymes such as cytochrome P450s, which are responsible for the hydroxylation and oxidation of steroids . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic state of the cell . Understanding the metabolic pathways of flurogestone acetate is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of flurogestone acetate within cells and tissues involve specific transporters and binding proteins . Once administered, flurogestone acetate is absorbed and distributed to target tissues, where it binds to progesterone receptors . It can also interact with transport proteins that facilitate its movement across cell membranes . The localization and accumulation of flurogestone acetate in specific tissues are critical for its therapeutic effects .

Subcellular Localization

Flurogestone acetate’s subcellular localization is primarily within the nucleus, where it interacts with progesterone receptors to regulate gene expression . It may also be found in other cellular compartments, such as the cytoplasm, where it can interact with enzymes involved in steroid metabolism . The subcellular localization of flurogestone acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

化学反応の分析

フルロゲストン酢酸は、以下を含む様々な化学反応を起こします。

酸化: この化合物は、使用される試薬や条件に応じて、異なる誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、ステロイド骨格の官能基を変更できます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤が含まれます。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 .

科学研究への応用

フルロゲストン酢酸は、いくつかの科学研究において応用されています。

類似化合物との比較

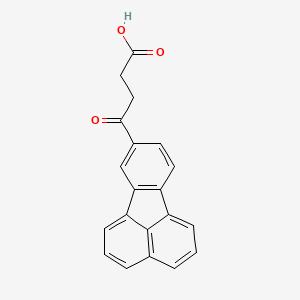

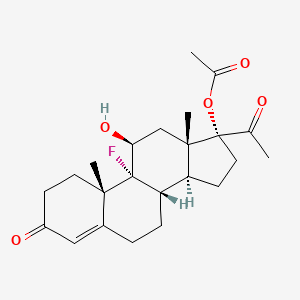

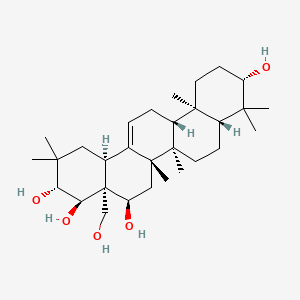

フルロゲストン酢酸は、メドロキシプロゲステロン酢酸やノルゲストロメートなどの他の合成プロゲステロンと類似しています。 これは、9α位にフッ素原子、17α位にアセトキシ基を含む特有の化学構造を持っています。 . これらの構造的特徴は、獣医学におけるその独特の薬理学的特性と用途に貢献しています。 .

類似化合物には以下が含まれます。

- メドロキシプロゲステロン酢酸

- ノルゲストロメート

- フルオロメトロン

特性

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQQZJHNUVDHKP-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

337-03-1 (parent) | |

| Record name | Flurogestone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046210 | |

| Record name | Flurogestone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2529-45-5 | |

| Record name | Fluorogestone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2529-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurogestone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurogestone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flugestone 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROGESTONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60881643X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Flurogestone acetate and what is its primary mechanism of action?

A1: Flurogestone acetate (FGA) is a synthetic progestin, meaning it mimics the biological activity of the naturally occurring hormone progesterone. [, , , , ] Its primary mechanism of action involves binding to and activating progesterone receptors. This leads to suppression of estrus and ovulation, making it useful for estrus synchronization in sheep. [, , , , ]

Q2: How does Flurogestone acetate administration affect progesterone levels in ewes?

A2: Administration of FGA, often via intravaginal sponges, leads to a sustained release of the progestin and subsequent absorption into the bloodstream. [, , ] This results in elevated progesterone levels in ewes. [, , , , ] Upon removal of the FGA source, progesterone levels decline, mimicking the natural hormonal changes that trigger estrus. [, , , ]

Q3: What is the role of exogenous gonadotropins in conjunction with Flurogestone acetate treatment?

A3: While FGA effectively suppresses estrus, the administration of exogenous gonadotropins, like pregnant mare serum gonadotropin (PMSG) or equine chorionic gonadotropin (eCG), is often included in estrus synchronization protocols. [, , , , , , , , ] These gonadotropins stimulate follicular development and ovulation, ensuring a tighter synchrony of estrus and improving the overall efficacy of artificial insemination programs. [, , , , , , , , ]

Q4: What is the molecular formula and weight of Flurogestone acetate?

A4: The molecular formula of Flurogestone acetate is C24H31FO3, and its molecular weight is 386.51 g/mol. []

Q5: Is there any information available about the crystal structure of Flurogestone acetate?

A5: Yes, the crystal structure of FGA has been determined using X-ray crystallography. [] This information is crucial for understanding the molecule's three-dimensional structure, which in turn, is key for studying its interactions with receptors and other biological targets. []

Q6: How is Flurogestone acetate typically administered to sheep, and what are the factors influencing its release and absorption?

A6: Flurogestone acetate is commonly administered to sheep intravaginally, often using impregnated sponges or specifically designed vaginal devices. [, , , , , , ] The rate of FGA release and absorption from these devices depends on several factors, including the device's design and composition, the FGA loading dose, and the physiological environment within the sheep's vagina. [, , , ] Researchers have developed in vitro systems to study and optimize the release and absorption profiles of FGA from these devices. [, , ]

Q7: What analytical techniques are commonly used to determine Flurogestone acetate concentrations?

A7: Several analytical methods have been developed for the accurate quantification of FGA in various matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is frequently employed due to its high sensitivity and selectivity. [, , , ] Additionally, immunoassays, such as enzyme-linked immunosorbent assays (ELISA), have been developed for FGA analysis, offering advantages in terms of cost-effectiveness and high-throughput capabilities. []

Q8: Why is it important to have a stability-indicating analytical method for Flurogestone acetate?

A8: A stability-indicating analytical method is crucial for ensuring the quality and efficacy of FGA-containing products. [] This type of method can distinguish between FGA and its potential degradation products, providing information about the drug's stability under various storage conditions and ensuring accurate dosage delivery. []

Q9: What are the challenges associated with the intravaginal delivery of Flurogestone acetate, and how are researchers addressing them?

A9: Intravaginal delivery of FGA, while commonly practiced, presents challenges in maintaining consistent drug release and absorption. [] Factors such as sponge expulsion, variable vaginal conditions, and individual sheep physiology can influence drug bioavailability. [, ] Researchers are actively exploring innovative drug delivery systems, like rate-controlling vaginal devices, to achieve more predictable and sustained FGA release profiles, thereby improving estrus synchronization efficacy. [, ]

Q10: What are the typical applications of Flurogestone acetate in sheep breeding programs?

A10: Flurogestone acetate is primarily used for estrus synchronization in ewes, which is essential for timed artificial insemination programs. [, , , , , , , , ] By synchronizing the estrus cycle of a group of ewes, breeding management becomes more efficient, allowing for better planning and potentially higher lambing rates. [, , , , , , , , ]

Q11: How does the duration of Flurogestone acetate treatment affect estrus response and reproductive outcomes in ewes?

A11: The duration of FGA treatment can significantly influence estrus response and subsequent reproductive outcomes in ewes. Studies have compared different treatment lengths, ranging from 6 to 14 days, and found variations in estrus synchronization rates, pregnancy rates, and lambing performance. [, , ] The optimal treatment duration may vary depending on factors such as breed, season, and the specific protocol used. [, , ]

Q12: Are there alternative methods for estrus synchronization in sheep, and how do they compare to Flurogestone acetate-based protocols?

A12: Yes, alternatives to FGA for estrus synchronization in sheep include the use of prostaglandins, like Cloprostenol, and other progestogen-releasing devices like controlled internal drug release (CIDR) devices. [, , , , , , , ] Each method has its advantages and disadvantages in terms of efficacy, practicality, and cost. Research continues to compare these methods to optimize estrus synchronization protocols for different sheep breeds and production systems. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

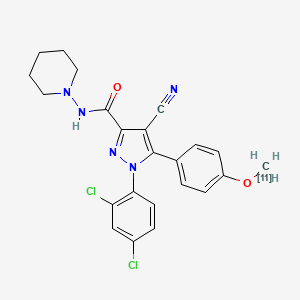

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)